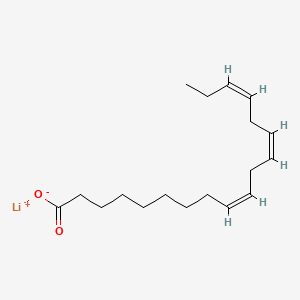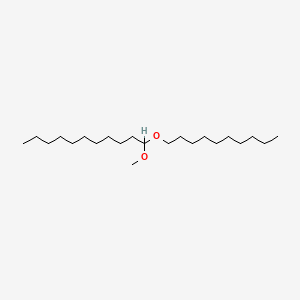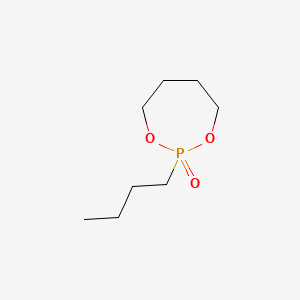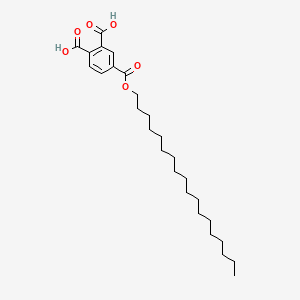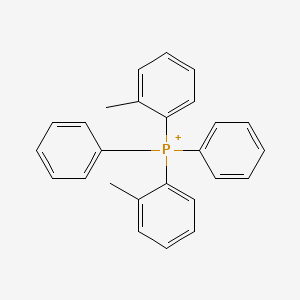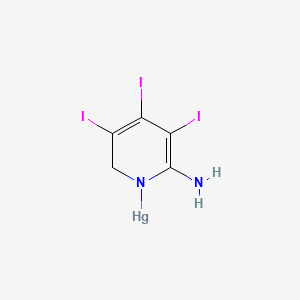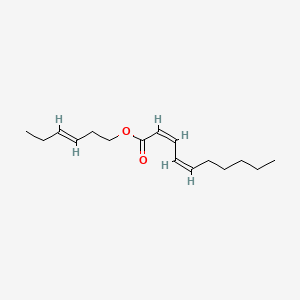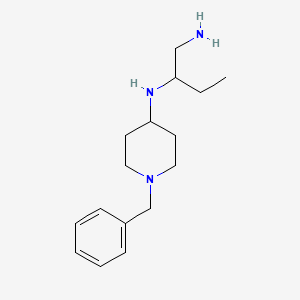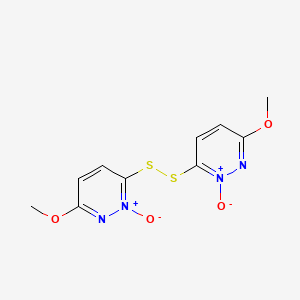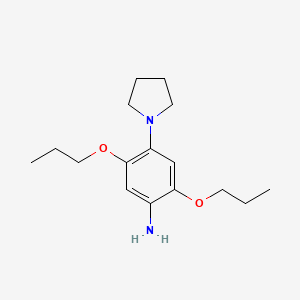
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C17H26N2O2 It is known for its unique structure, which includes a benzenamine core substituted with two propoxy groups and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- typically involves the following steps:
Nitration: The starting material, 2,5-dipropoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Pyrrolidinylation: The resulting amine is then reacted with pyrrolidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group can enhance binding affinity to certain biological targets, while the propoxy groups may influence the compound’s solubility and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-: Similar structure but with methoxy groups instead of propoxy groups.
Benzenamine, 2,5-diethoxy-4-(1-pyrrolidinyl)-: Similar structure but with ethoxy groups instead of propoxy groups.
Benzenamine, 2,5-dipropoxy-4-(1-piperidinyl)-: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy groups provide a balance between hydrophilicity and hydrophobicity, while the pyrrolidinyl group enhances binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
CAS番号 |
71550-54-4 |
|---|---|
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC名 |
2,5-dipropoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-19-15-12-14(18-7-5-6-8-18)16(11-13(15)17)20-10-4-2/h11-12H,3-10,17H2,1-2H3 |
InChIキー |
GVIVGDWHPMPUGY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1N)OCCC)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


